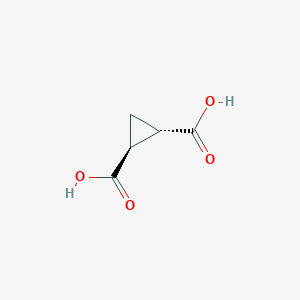

(1S,2S)-cyclopropane-1,2-dicarboxylic acid

Overview

Description

Scientific Research Applications

Preparation of Enantiomerically Pure Beta-Amino Acids

“(1S,2S)-cyclopropane-1,2-dicarboxylic acid” is used in the preparation of enantiomerically pure beta-amino acids . These beta-amino acids are important in the pharmaceutical industry as they can be used in the synthesis of various drugs.

Synthesis of Mono and Dihydroxylated Derivatives

This compound is also involved in the synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid . This is achieved through a Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan .

One-Pot Biosynthesis of Menthol

In a study, a one-pot biosynthesis of menthol was developed from pulegone, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase and two menthone dehydrogenases . The “(1S,2S)-cyclopropane-1,2-dicarboxylic acid” could potentially be used in similar biosynthetic pathways.

Anti-Bacterial Applications

Newly prepared hybrid organosilane fibers consisting of a “(1S,2S)-cyclopropane-1,2-diamine” derivative have shown potential as a powerful tool against pathogenic bacteria . This suggests that “(1S,2S)-cyclopropane-1,2-dicarboxylic acid” could also have potential anti-bacterial applications.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their function .

Mode of Action

This could result in alterations in cellular processes, potentially influencing cell function .

Biochemical Pathways

Compounds with similar structures have been found to influence various metabolic pathways .

Pharmacokinetics

A study on a structurally similar compound, ly544344, provides some insights into potential pharmacokinetic behavior .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1S,2S)-cyclopropane-1,2-dicarboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

properties

IUPAC Name |

(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426118 | |

| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |

CAS RN |

14590-54-6 | |

| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

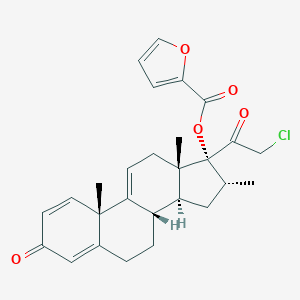

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using (−)-dimenthyl succinate as a starting material in the synthesis of (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid?

A1: The research highlights a synthetic route to obtain enantiomerically pure (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid. Utilizing (−)-dimenthyl succinate as the starting material is crucial for achieving stereoselectivity in the final product. The chirality of the dimenthyl group in (−)-dimenthyl succinate directs the subsequent cyclization reaction with 1,ω-dihalides, ultimately leading to the formation of the desired (1S,2S) stereoisomer of cyclopropane-1,2-dicarboxylic acid [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)

![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)

![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)

![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)